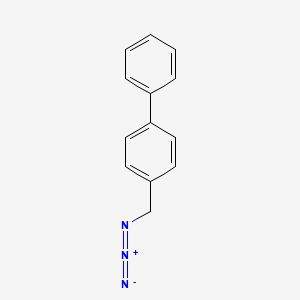

4-Azidomethyl-biphenyl

Description

Overview of the Biphenyl (B1667301) Core in Advanced Organic Synthesis

The biphenyl scaffold, characterized by two phenyl rings linked by a single covalent bond, is a privileged structure in organic chemistry. nih.govsciex.com Its rigidity and planarity provide a well-defined three-dimensional geometry, which is crucial for designing molecules with specific binding properties. This structural unit is not merely a passive linker; its aromatic system can engage in π-π stacking interactions, and the phenyl rings can be readily functionalized to create a diverse array of derivatives. researchgate.net

Historically, the synthesis of biphenyl systems has been advanced through various cross-coupling reactions, including the Wurtz-Fittig, Ullmann, and more recently, the palladium-catalyzed Suzuki-Miyaura and Negishi reactions. nih.govclearsynth.com These methods have made substituted biphenyls highly accessible. Consequently, the biphenyl core is a fundamental building block in numerous applications, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and the fluorescent layers in organic light-emitting diodes (OLEDs). researchgate.netclearsynth.com Its presence is notable in many marketed drugs, underscoring its importance in medicinal chemistry. researchgate.netclearsynth.com

Significance of Azide (B81097) Functionality in Modular Chemical Construction

The azide group (–N₃) is a high-energy functional group that has become indispensable in modern chemistry for modular construction. daicelpharmastandards.com Despite its energetic nature, the azide group exhibits remarkable stability and selective reactivity, remaining inert to many common reaction conditions and biological functionalities. pharmaffiliates.comchemicalbook.com This bio-orthogonal nature is a key reason for its widespread adoption. pharmaffiliates.com

The most prominent application of the azide group is in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate inoffensive byproducts. evitachem.comuni-muenchen.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole ring by joining an azide with an alkyne. daicelpharmastandards.comuni-muenchen.de This reaction's efficiency and reliability have revolutionized bioconjugation, allowing for the precise labeling and linking of biomolecules such as proteins and nucleic acids. pharmaffiliates.comuni-muenchen.de Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, expanding the utility of azides in living systems. chemicalbook.com The azide group can also participate in other transformations, such as the Staudinger ligation, further enhancing its versatility as a chemical handle for building complex molecular architectures. pharmaffiliates.comchemicalbook.com

Historical Development and Emerging Applications of Azidomethyl-Biphenyl (B8384273) Compounds

The development of azidomethyl-biphenyl compounds is built upon the foundational discoveries of organic azides and biphenyl synthesis. The first organic azide, phenyl azide, was synthesized in 1864, and methods for creating the biphenyl linkage date back to the 19th and early 20th centuries. nih.govnih.gov The specific combination of these two components into the 4-azidomethyl-biphenyl scaffold leverages the advantages of both. The synthesis typically involves a nucleophilic substitution reaction where a halide, such as in 4-(chloromethyl)biphenyl (B161239) or 4-(bromomethyl)biphenyl, is displaced by an azide source like sodium azide. researchgate.net

Emerging applications for this compound and its derivatives are primarily centered on their utility as building blocks. In materials science, the related compound 4,4'-bis(azidomethyl)biphenyl (B3250017) is used to synthesize metal-organic frameworks (MOFs) and to cross-link polymers, enhancing their thermal stability. researchgate.net In pharmaceutical sciences, various derivatives of this compound, such as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098), have been identified as potential genotoxic impurities in sartan-based medications. smolecule.comlgcstandards.com This has necessitated their synthesis as analytical reference standards for quality control in the pharmaceutical industry, ensuring that drug products are free from these potentially harmful substances. smolecule.comlgcstandards.com

Scope of Research in Azidomethyl-Biphenyl Chemistry

The research landscape for this compound chemistry is multifaceted, driven by its unique structural and functional attributes. The primary areas of investigation include:

Synthetic Methodology: The compound serves as a versatile intermediate. Research focuses on leveraging the azide group for click chemistry to construct complex molecules, including polymers and macrocycles. The biphenyl core provides a rigid scaffold upon which intricate designs can be built. researchgate.netsynzeal.com

Materials Science: While most studies feature the bis-azido derivative, the principles apply to the mono-azido compound. Research explores the use of the azidomethyl-biphenyl scaffold in creating advanced materials. The azide allows for post-synthetic modification of polymers and frameworks, enabling the tuning of material properties for applications like organic photovoltaics. researchgate.net

Pharmaceutical and Analytical Chemistry: A significant area of research involves the detection and quantification of azidomethyl-biphenyl derivatives as impurities in active pharmaceutical ingredients (APIs) like valsartan (B143634) and losartan (B1675146). daicelpharmastandards.comsmolecule.comlgcstandards.com This has spurred the development of highly sensitive analytical methods (LC-MS) and the synthesis of these compounds as certified reference materials to ensure drug safety and compliance with regulatory standards. researchgate.netsmolecule.comlgcstandards.com

Compound Data Tables

The following tables provide key data for this compound and related derivatives mentioned in the article.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₁₃H₁₁N₃ | 209.25 | Not Available |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile | C₁₄H₁₀N₄ | 234.26 | 133690-91-2 |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid | C₁₄H₁₁N₃O₂ | 253.26 | 2758005-15-9 |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxamide | C₁₄H₁₂N₄O | 252.27 | 2763750-28-1 |

| 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | C₁₄H₁₁N₇ | 277.28 | 152708-24-2 |

| 4,4'-Bis(azidomethyl)biphenyl | C₁₄H₁₂N₆ | 264.29 | 199920-09-7 |

Data sourced from references daicelpharmastandards.comchemicalbook.comevitachem.comuni-muenchen.decaymanchem.comsynthinkchemicals.comnih.gov. Note: A specific CAS number for this compound was not consistently available across public databases; some vendors list it as a custom synthesis product.

Table 2: Key Chemical Reactions of the Azidomethyl-Biphenyl Scaffold

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Synthesis (Nucleophilic Substitution) | 4-(Chloromethyl)biphenyl, Sodium Azide (NaN₃), in DMF | This compound | Primary route to introduce the azide functionality. researchgate.net |

| Cycloaddition (CuAAC) | Alkyne, Copper(I) catalyst (e.g., CuI) | Triazole-linked biphenyl derivative | "Click chemistry" for modular assembly, bioconjugation, and polymer synthesis. researchgate.net |

| Reduction (Staudinger) | Trimethylphosphine (PMe₃), H₂O | 4-(Aminomethyl)biphenyl | Converts azide to a primary amine for further functionalization. researchgate.net |

| Reduction (Catalytic Hydrogenation) | H₂, Pd/C catalyst | 4-(Aminomethyl)biphenyl | Alternative method for amine synthesis. researchgate.net |

This table summarizes general reactions applicable to the azidomethyl-biphenyl scaffold, with specific examples drawn from the closely related 4,4'-bis(azidomethyl)biphenyl. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

1-(azidomethyl)-4-phenylbenzene |

InChI |

InChI=1S/C13H11N3/c14-16-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |

InChI Key |

XHLHQGJTIDCMRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Azidomethyl Biphenyl Derivatives

Classical Approaches for Azidomethyl Group Introduction

The primary methods for installing an azidomethyl group rely on well-established reactions that are dependable and versatile.

The most direct and widely employed method for synthesizing 4-azidomethyl-biphenyl is the nucleophilic substitution (Sₙ2) reaction. This approach involves a precursor molecule where a methyl group on the biphenyl (B1667301) ring is substituted with a good leaving group, typically a halogen like bromine or chlorine.

The reaction proceeds by treating the halomethyl-biphenyl derivative with an azide (B81097) salt, most commonly sodium azide (NaN₃). nih.govmasterorganicchemistry.com The azide ion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the halide to form the desired azidomethyl-biphenyl (B8384273) product. masterorganicchemistry.com The choice of solvent is crucial for reaction efficiency; polar aprotic solvents such as dimethylformamide (DMF) or acetone are frequently used as they effectively dissolve the azide salt while facilitating the Sₙ2 mechanism. researchgate.netntu.edu.sg

This method is advantageous due to the commercial availability of the starting materials, such as 4-(bromomethyl)biphenyl, and the generally high yields and clean conversions. For instance, the synthesis of 4'-azidomethyl-[1,1'-biphenyl]-2-carbonitrile often starts from its corresponding bromomethyl precursor, 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile, which is then reacted with sodium azide. google.com

| Parameter | Description |

|---|---|

| Precursor | 4-(Bromomethyl)biphenyl or 4-(Chloromethyl)biphenyl (B161239) |

| Azide Source | Sodium Azide (NaN₃) |

| Solvent | Dimethylformamide (DMF), Acetone, N-methylpyrrolidone |

| Temperature | Room temperature to moderate heating (e.g., 50°C) |

| Reaction Type | Sₙ2 Nucleophilic Substitution |

An alternative, though less direct for this specific compound, is the diazotization of an amino precursor. This classic method is a cornerstone for synthesizing aryl azides from anilines. scielo.br The process involves two main steps:

Diazotization : The precursor, in this case, would hypothetically be 4-(aminomethyl)biphenyl, is treated with a source of nitrous acid (HNO₂) under acidic conditions. Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). This converts the primary amino group into a diazonium salt (-N₂⁺). scielo.br

Nucleophilic Displacement : The resulting diazonium salt is often unstable and is immediately treated with sodium azide. The azide ion displaces the dinitrogen gas (N₂), which is an excellent leaving group, to form the final aryl azide product. scielo.br

While this is a powerful method for converting aromatic amines to azides, its application to produce this compound specifically is less documented than the halide substitution method. The primary challenge lies in the synthesis and stability of the 4-(aminomethyl)biphenyl precursor and its corresponding diazonium salt.

In many instances, the formation of the azidomethyl-biphenyl moiety is a single step within a larger, multi-step synthesis of more complex molecules. nih.gov For example, in the synthesis of novel heterocyclic compounds, a vinyl azide can undergo thermolysis to form an azirine intermediate. This intermediate can then react with a reagent like bromoacetyl bromide to create a 2-(bromomethyl)oxazole. This brominated heterocycle, now part of a more complex structure, can undergo a final nucleophilic substitution with sodium azide to install the azidomethyl group. nih.govbeilstein-journals.org

Such integrated, multi-step processes, sometimes performed using continuous-flow technology, demonstrate the role of azidomethyl group introduction as a versatile tool for building complex molecular frameworks. nih.govsemanticscholar.org This approach is particularly relevant in medicinal chemistry, where the azide can serve as a precursor for other functional groups or as a key component for "click" chemistry reactions.

Targeted Synthesis of Functionalized Azidomethyl-Biphenyl Analogs

The synthesis of azidomethyl-biphenyl derivatives is often targeted toward producing molecules with additional functional groups, such as carboxylic acids or nitriles. These groups can modulate the molecule's properties or serve as handles for further chemical modification.

A key example of a carboxylic acid derivative is 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid . nih.govniainnovation.in This compound is a known impurity and synthetic intermediate related to the sartan class of pharmaceuticals. daicelpharmastandards.com

The synthesis of this molecule logically proceeds through a sequence involving the formation of the core biphenyl structure, followed by functional group manipulations. A plausible synthetic route involves:

Suzuki Coupling : A palladium-catalyzed cross-coupling reaction between a boronic acid derivative (e.g., (4-methylphenyl)boronic acid) and a halogenated benzoic acid ester (e.g., methyl 2-bromobenzoate) to form the methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate skeleton.

Benzylic Bromination : The methyl group at the 4'-position is selectively halogenated, typically using N-bromosuccinimide (NBS) and a radical initiator, to yield methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.

Azide Introduction : Nucleophilic substitution of the bromide with sodium azide, as previously described, to form methyl 4'-(azidomethyl)-[1,1'-biphenyl]-2-carboxylate.

Hydrolysis : The final step is the saponification (hydrolysis) of the methyl ester to the free carboxylic acid using a base like sodium hydroxide (B78521), followed by acidic workup.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2758005-15-9 | chemicalbook.compharmaffiliates.com |

| Molecular Formula | C₁₄H₁₁N₃O₂ | nih.govdaicelpharmastandards.com |

| Molecular Weight | 253.26 g/mol | nih.govdaicelpharmastandards.com |

| Appearance | White to Off-White Solid | daicelpharmastandards.comchemicalbook.com |

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) is another significant analog, identified as a potential genotoxic impurity in the synthesis of sartan drugs like Irbesartan. niainnovation.innih.govresearchgate.net Its synthesis follows a path similar to that of the carboxylic acid derivative and is well-defined.

The synthetic sequence typically begins with a precursor like 4-methyl-[1,1'-biphenyl]-2-carbonitrile, which can be prepared via Suzuki coupling of p-tolylmagnesium halide and o-bromobenzonitrile. google.com The key subsequent steps are:

Benzylic Bromination : The starting material, 4-methyl-[1,1'-biphenyl]-2-carbonitrile, is subjected to radical bromination to form 4-bromomethyl-[1,1'-biphenyl]-2-carbonitrile. google.com This reaction can be carried out using reagents like sodium bromate and sodium hydrogen sulfite. google.com

Nucleophilic Azide Substitution : The resulting bromomethyl compound is then converted to the final product by reaction with sodium azide in a suitable polar aprotic solvent. arkat-usa.org

This targeted synthesis is crucial for producing analytical standards needed to detect and quantify this specific impurity in pharmaceutical products. nih.govshimadzu.com

| Parameter | Description | Source |

|---|---|---|

| CAS Number | 133690-91-2 | niainnovation.inpharmaffiliates.com |

| Molecular Formula | C₁₄H₁₀N₄ | niainnovation.in |

| Molecular Weight | 234.25 g/mol | niainnovation.in |

| Key Precursor | 4-Bromomethyl-[1,1'-biphenyl]-2'-carbonitrile | google.com |

| Final Reaction | Nucleophilic substitution with NaN₃ | arkat-usa.org |

Compound Index

| Compound Name | Molecular Formula |

|---|---|

| 4-(Azidomethyl)biphenyl | C₁₃H₁₁N₃ |

| 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile | C₁₄H₁₀N₄ |

| 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid | C₁₄H₁₁N₃O₂ |

| 4-(Bromomethyl)biphenyl | C₁₃H₁₁Br |

| 4-Bromomethyl-[1,1'-biphenyl]-2'-carbonitrile | C₁₄H₁₀BrN |

| 4-Methyl-[1,1'-biphenyl]-2-carbonitrile | C₁₄H₁₁N |

| Sodium Azide | NaN₃ |

| Sodium Nitrite | NaNO₂ |

| Bromoacetyl bromide | C₂H₂Br₂O |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| o-Bromobenzonitrile | C₇H₄BrN |

Tetrazole Derivatives

Another approach involves the reaction of 2-cyano-4'-chloromethylbiphenyl with lithium azide and zinc chloride in N,N-dimethylacetamide. google.com This reaction is conducted at an elevated temperature of 108-112 °C and requires a reaction time of 24 to 26 hours to achieve a 98% conversion rate. google.com The resulting product, 4'-azidomethyl-2-(1H-tetrazol-5-yl)biphenyl, is obtained in an 87% yield. google.com

The initial step in another synthetic route to biphenyl tetrazole derivatives involves the reaction of 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile with sodium azide (NaN3) in dimethyl sulfoxide (B87167) (DMSO) at room temperature to produce 4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile. researchgate.net This intermediate is a crucial building block for more complex tetrazole-containing compounds. researchgate.net Azido (B1232118) impurities, such as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile and 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, can arise from a secondary reaction between sodium azide and leftover intermediates from a preceding step. researchgate.net

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 4'-bromomethyl-2-cyanobiphenyl | Sodium azide, Triethylamine hydrochloride | Not specified | Not specified | Not specified | 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole | ~72% |

| 2-cyano-4'-chloromethylbiphenyl | Lithium Azide, Zinc chloride | N,N-dimethylacetamide | 108-112 °C | 24-26 h | 4'-azidomethyl-2-(1H-tetrazol-5-yl)biphenyl | 87% |

| 4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrile | Sodium azide | DMSO | Room Temperature | Not specified | 4′-(azidomethyl)-[1,1′-biphenyl]-2-carbonitrile | Not specified |

Carboxamide Derivatives

The synthesis of carboxamide derivatives of biphenyl compounds often involves the activation of a carboxylic acid group followed by reaction with an amine. For instance, a general method for preparing substituted 4-biphenylamides starts with the treatment of 4-biphenyl acetic acid with thionyl chloride in dry benzene (B151609). asianpubs.org This step forms the corresponding 4-biphenyl acetyl chloride, which is a reactive intermediate. asianpubs.org Subsequently, this acetyl chloride is reacted with various aliphatic or aromatic amines to yield the desired substituted 4-biphenyl acid-amide derivatives. asianpubs.org While this specific example does not start with this compound, the fundamental chemical transformation is a key strategy for the synthesis of carboxamide derivatives within the biphenyl class of compounds. A new series of biphenyl-4-carboxamide derivatives have been designed and synthesized from N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride. nih.gov

Advanced Coupling Strategies for Biphenyl Scaffold Formation

The construction of the biphenyl core is a critical step in the synthesis of this compound and its derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.

Suzuki-Miyaura Cross-Coupling for Arylboronate Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds, particularly for the synthesis of biaryl compounds. tcichemicals.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester, catalyzed by a palladium complex in the presence of a base. tcichemicals.com Aryl boronates, which can be produced from diboron esters and aryl halides or aryl triflates, are useful intermediates that can be directly utilized in the cross-coupling reaction. tcichemicals.com

The reactivity of the aryl halide partner in the Suzuki-Miyaura coupling follows the general trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com This indicates that aryl iodides and bromides are more reactive and often preferred substrates for this transformation. tcichemicals.com The reaction is known for its mild conditions and high selectivity, producing biaryl compounds in excellent yields. tcichemicals.com

Optimization of Reaction Conditions and Efficiency

To maximize the yield and selectivity of the synthesis of this compound and its derivatives, careful optimization of reaction parameters such as solvent, temperature, and reaction time is crucial.

Investigation of Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. researchgate.net In one study, various solvents were investigated for the synthesis of biphenyl. researchgate.net While dioxane resulted in no product, tetrahydrofuran, DMF, and ethyl acetate gave yields of 10.4%, 30.9%, and 5.6%, respectively. researchgate.net The use of alcohols, such as anhydrous methanol and ethanol, led to a significant improvement in yield, affording the biphenyl product in 78.9% and 73.4% yields, respectively. researchgate.net

Furthermore, mixed solvent systems have been explored. A mixture of methanol and water (MeOH:H2O = 3:2) was found to be the optimal choice, resulting in a biphenyl yield of 96.3%. researchgate.net The use of polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can also influence the selectivity of the coupling reaction, particularly with substrates containing multiple reactive sites like chloroaryl triflates. nih.govnih.gov While nonpolar solvents and some polar solvents like water and alcohols favor reaction at the C-Cl bond, MeCN, DMF, and DMSO can switch the selectivity to favor coupling at the C-OTf bond. nih.gov

| Solvent | Yield of Biphenyl (%) | Selectivity in Chloroaryl Triflate Coupling |

|---|---|---|

| Dioxane | 0 | Not specified |

| Ethyl Acetate | 5.6 | Not specified |

| Tetrahydrofuran (THF) | 10.4 | Favors C-Cl coupling |

| Dimethylformamide (DMF) | 30.9 | Favors C-OTf coupling |

| Ethanol | 73.4 | Favors C-Cl coupling |

| Methanol | 78.9 | Favors C-Cl coupling |

| Methanol/Water (3:2) | 96.3 | Favors C-Cl coupling |

| Acetonitrile (MeCN) | Not specified | Favors C-OTf coupling |

| Dimethyl sulfoxide (DMSO) | Not specified | Favors C-OTf coupling |

Temperature and Time Regimes for Enhanced Conversion

Temperature and reaction time are critical parameters that must be optimized to ensure efficient conversion to the desired product. In the context of azidation reactions, a study on the preparation of tetra functional glycidylazide polymer (t-GAP) found that the reaction was stable up to 110 °C. icm.edu.pl Through systematic evaluation, an optimum reaction temperature of 90 °C was established, which allowed for a significant reduction in reaction time to 6 hours, compared to the previously reported 20-48 hours. icm.edu.pl

In Suzuki-Miyaura cross-coupling reactions, an increase in temperature generally leads to an increased rate of reaction. researchgate.net For the synthesis of fluorinated biphenyl derivatives, reactions were carried out at both 70 °C and 110 °C. mdpi.com It was observed that for some substrates, the maximum conversion was reached within 3-8 hours, with no significant increase in conversion with longer reaction times up to 48 hours. mdpi.com

| Reaction Type | Optimized Temperature | Optimized Time | Key Findings |

|---|---|---|---|

| Azidation | 90 °C | 6 h | Significant reduction in reaction time from 20-48 h. Reaction is stable up to 110 °C. |

| Suzuki-Miyaura Cross-Coupling | 70-110 °C | 3-8 h | Increased temperature increases reaction rate. Maximum conversion can be achieved in a shorter time frame for some substrates. |

Mechanistic Studies of Azide Reactivity Within Biphenyl Systems

Fundamental Reactivity of the Azidomethyl Moiety

The azidomethyl group (-CH₂N₃) attached to the biphenyl (B1667301) framework is characterized by its electrophilic terminal nitrogen atom and its ability to undergo a variety of transformations. Understanding the fundamental reaction pathways of this moiety is crucial for its application in synthetic chemistry.

Elucidation of 1,3-Dipolar Cycloaddition Reaction Pathways

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone of azide (B81097) chemistry. wikipedia.org This reaction involves the concerted addition of a 1,3-dipole, such as the azide group in 4-azidomethyl-biphenyl, to a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org The reaction proceeds through a pericyclic transition state, where the electrons rearrange in a cyclic manner. wikipedia.org

The frontier molecular orbitals (FMOs) of the azide and the dipolarophile play a critical role in determining the reaction's feasibility and regioselectivity. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other governs the cycloaddition process. Electronic and steric factors of both the biphenyl azide and the dipolarophile influence the orientation of the addition, leading to the preferential formation of one regioisomer over the other. wikipedia.org While specific studies elucidating the 1,3-dipolar cycloaddition pathways exclusively for this compound are not extensively detailed in publicly available research, the general principles of the Huisgen cycloaddition provide a robust framework for predicting its behavior.

Mechanistic Analysis of Azide Reduction to Amine Functionalities

The reduction of the azide group in this compound to the corresponding primary amine, 4-aminomethyl-biphenyl, is a synthetically important transformation. A variety of reducing agents and methodologies can be employed for this conversion, each with its own mechanistic nuances. organic-chemistry.org

One of the most common and mild methods for azide reduction is the Staudinger reaction . This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. This intermediate then undergoes intramolecular cyclization to form a four-membered ring, which subsequently collapses to release dinitrogen gas and form an iminophosphorane. Finally, hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. nih.gov Electronic factors within the starting azide can influence the rate and efficiency of the Staudinger reduction. nih.gov

Catalytic hydrogenation is another widely used method for azide reduction. In this process, the azide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction proceeds through the stepwise reduction of the azide on the catalyst surface, ultimately yielding the amine. While highly effective, this method may not be suitable for substrates containing other reducible functional groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, forming 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction, a prime example of "click chemistry," has found widespread application in various fields of chemical science. ijrpc.com

Regioselectivity and Efficiency in 1,4-Disubstituted Triazole Formation

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.orgrsc.org This is in stark contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This copper-mediated pathway ensures the specific formation of the 1,4-adduct. beilstein-journals.org The efficiency of the reaction is generally high, proceeding under mild conditions with high yields. beilstein-journals.org

Role of Catalytic Systems and Ligand Design in Reaction Kinetics

The catalytic system employed in the CuAAC reaction significantly impacts its kinetics. The active catalyst is a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with the addition of a reducing agent like sodium ascorbate. beilstein-journals.org

The design of ligands that coordinate to the copper(I) center is crucial for stabilizing the catalyst and enhancing the reaction rate. A variety of nitrogen- and phosphorus-based ligands have been developed to accelerate the CuAAC reaction. These ligands can prevent the disproportionation and oxidation of the copper(I) catalyst and facilitate the key steps of the catalytic cycle. The choice of ligand can be tailored to the specific substrates and reaction conditions to optimize the reaction efficiency.

Kinetic Studies and Reaction Rate Enhancement

Kinetic studies of the CuAAC reaction have provided valuable insights into the factors that govern its rate. The rate of the reaction is influenced by the concentrations of the reactants, the copper catalyst, and the ligand. nih.gov The nature of the alkyne and azide substrates also plays a role, with electron-withdrawing or -donating groups on either reactant affecting the reaction kinetics. acs.org

Below is a summary of factors influencing CuAAC reaction rates:

| Factor | Effect on Reaction Rate | Rationale |

| Copper(I) Catalyst Concentration | Increases with higher concentration | The catalyst is directly involved in the rate-determining step. |

| Ligand Design | Rate can be significantly enhanced | Ligands stabilize the Cu(I) state and facilitate the catalytic cycle. |

| Substrate Electronics | Electron-withdrawing groups on the alkyne can increase the rate | Enhances the electrophilicity of the alkyne. |

| Chelating Azides | Can lead to dramatic rate acceleration | Intramolecular delivery of the copper catalyst to the azide. |

| Solvent | Can influence catalyst solubility and stability | Polar, coordinating solvents are often preferred. |

| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Investigations

The azide group on this compound is a key functional group for participating in 1,3-dipolar cycloaddition reactions, most notably with alkynes. The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has been a significant advancement, allowing these reactions to proceed efficiently without the need for cytotoxic metal catalysts.

Development and Application of Copper-Free Click Chemistry

The concept of "click chemistry" revolutionized chemical ligation with the introduction of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). chempep.com However, the inherent toxicity of copper catalysts limited its application in living biological systems. chempep.comnih.gov This spurred the development of copper-free click chemistry, which leverages the principles of SPAAC. chempep.comsigmaaldrich.com This bioorthogonal reaction allows for the selective labeling of biomolecules in complex environments, including within live cells and organisms, without causing cellular damage. chempep.comsigmaaldrich.comnih.gov

The primary advantage of copper-free click chemistry is its biocompatibility. chempep.com By eliminating the need for a toxic metal catalyst, SPAAC has become a powerful tool for in vivo labeling, live-cell imaging, and various therapeutic applications. chempep.comnih.gov The reaction between an azide, such as this compound, and a strained cyclooctyne (B158145) is highly selective, ensuring that covalent bond formation occurs specifically between the intended reaction partners with minimal off-target reactions. chempep.comsigmaaldrich.com

Strategies for Alkyne Substrate Activation (e.g., strained cyclooctynes)

The driving force behind SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative. sigmaaldrich.commagtech.com.cn This strain, which can be around 18 kcal/mol, is released upon the [3+2] cycloaddition with an azide, leading to a much more stable triazole ring. chempep.comsigmaaldrich.com This release of energy significantly lowers the activation barrier for the reaction, allowing it to proceed rapidly at ambient temperatures without a catalyst. sigmaaldrich.com

Various strategies have been developed to enhance the reactivity of the cyclooctyne component. These strategies often focus on increasing ring strain or lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) to accelerate the reaction. nih.gov

Key Developments in Strained Alkynes:

Fluorination: The introduction of electron-withdrawing fluorine atoms adjacent to the alkyne, as seen in monofluorinated (MOFO) and difluorinated cyclooctynes (DIFO), lowers the LUMO energy, increasing the reaction rate. nih.govwikipedia.org

Benzannulation: Fusing benzene (B151609) rings to the cyclooctyne core, as in dibenzocyclooctynes (DIBO), increases ring strain and enhances reactivity through conformational effects. nih.govuu.nl The combination of these strategies, as seen in difluorobenzocyclooctyne (DIFBO), results in exceptionally reactive alkynes. magtech.com.cn

Heteroatom Incorporation: The development of diazacyclononynes (DACNs) provides highly reactive yet stable cyclooalkynes that benefit from increased hydrophilicity, making them suitable for biological applications. iris-biotech.de

| Alkyne Type | Example(s) | Activation Strategy | Key Features |

|---|---|---|---|

| Simple Cyclooctyne | OCT | Ring Strain Only | First generation, moderate reactivity. wikipedia.org |

| Fluorinated Cyclooctynes | MOFO, DIFO | Ring Strain + Electron-Withdrawing Groups | Improved kinetics over OCT. wikipedia.org |

| Aryl-fused Cyclooctynes | DIBO, BARAC | Enhanced Ring Strain via Benzannulation | High reactivity and stability. sigmaaldrich.comnih.gov |

| Combined Strategies | DIFBO | Fluorination + Benzannulation | Extremely high reactivity. magtech.com.cn |

Nitrene-Mediated Reaction Pathways

Beyond cycloadditions, the azide group of this compound can serve as a precursor to a highly reactive nitrene intermediate. This transformation opens up a different set of reaction pathways, primarily used in materials science for modifying polymer structures.

Thermal and Photochemical Decomposition of Azides for Nitrene Generation

Organic azides, including this compound, can be decomposed to generate nitrenes through the application of heat (thermolysis) or ultraviolet (UV) light (photolysis). rsc.orgnih.gov This process involves the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process, to yield a highly reactive electron-deficient nitrene species. nih.govresearchgate.net

The decomposition is the rate-determining step in these reactions. rsc.org The generated nitrene can exist in either a singlet or triplet spin state, which can influence its subsequent reaction pathways. rsc.orgresearchgate.net This method of generating nitrenes is advantageous because it does not require additional initiators or catalysts and produces N₂ as the only byproduct, which is non-reactive and easily removed. nih.gov

Study of Nitrene Insertion Reactions into Carbon-Hydrogen Bonds

Once generated, the nitrene intermediate is highly reactive and can undergo several transformations. One of the most significant reactions is its insertion into carbon-hydrogen (C-H) single bonds. researchgate.net This reaction forms a new carbon-nitrogen (C-N) bond, providing a powerful method for covalent modification. The ability of nitrenes to react with typically inert C-H bonds makes them particularly useful for modifying saturated hydrocarbon polymers. nih.govresearchgate.net This insertion capability is a cornerstone of how azide-containing compounds function as crosslinking agents in polymer chemistry.

Formation of Covalent Networks and Polymer Crosslinking via Nitrenes

Bifunctional azides, such as the related compound 4,4'-bis(azidomethyl)biphenyl (B3250017), are effective crosslinking agents for polymers. researchgate.netosti.gov When a polymer is blended with such a compound, subsequent thermal or photochemical activation generates dinitrenes. These dinitrenes can then insert into C-H bonds on adjacent polymer chains, forming stable covalent linkages and creating a crosslinked polymer network. nih.govosti.gov

This nitrene-mediated crosslinking significantly enhances the material's properties. The formation of an interconnected network improves mechanical strength, thermal stability, and solvent resistance. nih.govuniversityofcalifornia.edu For example, a study on poly(phenylene oxide) anion exchange membranes (AEMs) utilized a custom-synthesized diazido-dimethylbiphenyl (DABP) crosslinker. osti.gov UV-initiated crosslinking led to substantial improvements in the membrane's properties. osti.gov

| Property | Uncrosslinked AEM | Crosslinked AEM (10 mol% DABP) | Percent Change |

|---|---|---|---|

| Water Uptake | High | Reduced | -59% osti.gov |

| Swell Ratio | High | Reduced | -58.8% osti.gov |

| Tensile Strength | Base | Increased | +31% osti.gov |

This approach provides a versatile and efficient method for creating robust polymer networks, with applications ranging from advanced membranes to stabilizing the morphology of organic solar cells. nih.govosti.gov

Advanced Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers and Resins

The presence of the azidomethyl group in 4-azidomethyl-biphenyl allows for its participation in highly efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms the basis for its use in the synthesis of novel polymers and resins with tailored functionalities.

Development of Polytriazole Resins from Diazide Monomers (e.g., 4,4'-bis(azidomethyl)biphenyl)

While research has predominantly focused on the diazide analogue, 4,4'-bis(azidomethyl)biphenyl (B3250017) (BAMBP), for the synthesis of crosslinked polytriazole resins, the principles can be extended to understand the role of monoazide compounds like this compound. Polytriazole resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and low curing temperatures. researchgate.nettandfonline.comnih.govnwpu.edu.cn

The synthesis involves the 1,3-dipolar cycloaddition reaction between the azide (B81097) groups of BAMBP and the alkyne groups of a multifunctional alkyne monomer. tandfonline.com This reaction leads to the formation of a highly crosslinked network structure containing thermally stable triazole rings. The incorporation of the rigid biphenyl (B1667301) units from BAMBP into the polymer backbone contributes to the high glass transition temperature (Tg) and thermal stability of the resulting resin. nwpu.edu.cnnwpu.edu.cn For instance, polytriazole resins modified with BAMBP have been shown to exhibit high glass transition temperatures, with one study reporting a Tg of 213.2°C with the addition of 5 wt% BAMBP. nwpu.edu.cn

The use of this compound, as a monoazide monomer, in conjunction with diazide and multifunctional alkyne monomers, could serve to control the crosslink density of the resulting polytriazole resin. By strategically incorporating a monofunctional azide, the degree of branching and the network architecture can be tailored, allowing for fine-tuning of the mechanical and thermal properties of the final material.

Table 1: Properties of Polytriazole Resins Modified with Biphenyl Azide Monomers

| Property | Value | Reference |

|---|---|---|

| Curing Temperature | 60-80 °C | researchgate.netnih.gov |

| Glass Transition Temperature (Tg) | Up to 213.2 °C | nwpu.edu.cn |

Crosslinking of Polymeric Materials for Enhanced Mechanical and Thermal Stability

The azide functionality of this compound can be utilized to crosslink various polymeric materials, thereby enhancing their mechanical strength and thermal stability. nih.govmdpi.com This is typically achieved through thermal or photochemical activation of the azide group, which generates a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions with C-H bonds or addition reactions with double bonds present in the polymer backbone, leading to the formation of covalent crosslinks.

The rigid biphenyl moiety of this compound, when incorporated as a crosslinking agent, can significantly restrict the mobility of the polymer chains. This restriction in chain movement leads to an increase in the glass transition temperature and improved dimensional stability of the material at elevated temperatures. While specific studies focusing solely on this compound as a crosslinker are limited, the principle is well-established with other biphenyl-containing crosslinking agents. nih.gov

Post-Polymerization Functionalization for Tailored Properties

Post-polymerization modification is a powerful technique for introducing specific functionalities into a pre-existing polymer, allowing for the tailoring of its properties for a particular application. nih.govresearchgate.netnih.govwiley-vch.dersc.orgresearchgate.net The azide group of this compound makes it an ideal candidate for such modifications via the highly efficient and orthogonal azide-alkyne "click" reaction.

In this approach, a polymer is first synthesized to contain alkyne-functionalized side chains. Subsequently, this polymer can be reacted with this compound in the presence of a copper(I) catalyst. This reaction covalently attaches the this compound moiety to the polymer backbone through a stable triazole linkage. This method allows for the introduction of the rigid and potentially photoactive biphenyl group onto a variety of polymer scaffolds, thereby modifying their physical and chemical properties without altering the main polymer chain. This strategy offers a modular and efficient route to a wide range of functional materials with precisely controlled compositions and properties. rsc.org

Engineering of Proton Exchange Membranes (PEMs)

Proton exchange membranes (PEMs) are critical components in fuel cells, and their dimensional stability is crucial for long-term performance and durability. The incorporation of rigid structural elements into the polymer backbone is a common strategy to enhance this stability.

Incorporation of Rigid Biphenyl Structures for Dimensional Stability

The rigid and rod-like nature of the biphenyl unit makes it an attractive component for the design of polymers for PEM applications. researchgate.netmdpi.com While direct studies on the use of this compound in PEMs are not widely available, research on other biphenyl-containing polymers has demonstrated that the inclusion of these rigid moieties can significantly improve the dimensional stability of the membranes, particularly at high temperatures and humidity levels. researchgate.net

The biphenyl groups restrict the swelling of the membrane in the presence of water, which is a common issue with many PEM materials and can lead to mechanical degradation and reduced performance. By creating a more rigid polymer network, the uptake of water can be controlled, leading to membranes with lower swelling ratios and improved mechanical integrity. researchgate.net The azide group on this compound could potentially be used to crosslink the polymer chains within the membrane, further enhancing its dimensional stability.

Metal-Organic Frameworks (MOFs) as Building Blocks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The ability to tune the structure and functionality of MOFs by judicious selection of the organic linker has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis. unl.edunih.govrsc.orgdigitellinc.comescholarship.org

The use of functionalized organic linkers is a key strategy in the design of MOFs with tailored properties. unl.edursc.org While there is a lack of specific research on the use of this compound as a primary linker in MOF synthesis, its structure suggests potential utility in this area. The biphenyl core could act as a rigid strut, while the azidomethyl group could be used for post-synthetic modification of the MOF. unl.edu This would involve first constructing the MOF with the this compound linker and then using the azide functionality to "click" other molecules onto the framework, thereby introducing new chemical functionalities into the pores of the MOF. This approach allows for the creation of highly complex and functional materials with precisely controlled properties. unl.edursc.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-bis(azidomethyl)biphenyl |

| Copper(I) |

This compound in MOF Synthesis and Post-Synthetic Modification

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The versatility in the choice of both the metallic and organic components allows for the tuning of their properties for various applications, including gas storage, separation, and catalysis.

The bifunctional nature of this compound, featuring a rigid biphenyl backbone and a reactive azide group, theoretically makes it a candidate for use as an organic linker in MOF synthesis. The azide group could also serve as a site for post-synthetic modification, enabling the introduction of other functional groups through "click chemistry" reactions. However, a comprehensive search of existing scientific literature and research databases did not yield any studies detailing the use of this compound for either the direct synthesis of MOFs or for the post-synthetic modification of existing MOF structures. The majority of published material on this compound focuses on its role as a potential genotoxic impurity in the synthesis of certain pharmaceutical compounds, particularly sartans.

Surface Modification for Novel Functional Materials

The ability to tailor the surface properties of materials is crucial for the development of advanced functional devices and coatings. The azide group in this compound offers a potential anchor for covalent attachment to surfaces, either through photochemical reactions or via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This could, in principle, be leveraged for a variety of surface modification applications.

Development of Biosensors through Click Chemistry Functionalization

Click chemistry is a powerful tool for the immobilization of biomolecules onto surfaces for the creation of biosensors. The high efficiency and selectivity of these reactions allow for the controlled attachment of enzymes, antibodies, or nucleic acids. While azido-functionalized surfaces are commonly employed for this purpose, there is no specific research documented that utilizes this compound for the development of biosensors.

Application in Catalysis and Enzyme Immobilization

The immobilization of catalysts and enzymes onto solid supports is a key strategy for improving their stability, reusability, and for their integration into flow-through reactor systems. The biphenyl structure of this compound could provide a rigid spacer for attaching catalytic species to a surface, potentially influencing their activity and accessibility. Despite this potential, there are no published reports on the application of this compound for catalysis or enzyme immobilization.

Creation of Antifouling Coatings and Biointerfaces

Antifouling coatings are essential for preventing the unwanted accumulation of microorganisms, plants, or algae on submerged surfaces. The modification of surfaces with biocompatible polymers or other molecules can create biointerfaces that resist nonspecific protein adsorption and cell adhesion. Although azido-containing compounds are used to anchor antifouling agents to surfaces, the specific use of this compound for creating antifouling coatings and biointerfaces has not been reported in the scientific literature.

Innovations in Chemical Biology and Bioconjugation with Azidomethyl Biphenyls

Bioorthogonal Labeling Strategies

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The azide (B81097) group of 4-azidomethyl-biphenyl is a key player in this field, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". These reactions are highly specific, efficient, and can be performed under physiological conditions, making them ideal for labeling biomolecules.

The ability to attach a probe or therapeutic agent to a specific site on a macromolecule is crucial for understanding its function and developing targeted therapies. The azide group on the biphenyl (B1667301) scaffold allows for such precision. One common strategy involves genetically encoding an unnatural amino acid containing a complementary reactive group (like an alkyne) into a protein of interest. The this compound probe can then be "clicked" onto this specific site.

Alternatively, photo-crosslinking methods utilize photoactivatable unnatural amino acids, such as p-azido-L-phenylalanine (azF), which can be incorporated at specific positions within a protein. nih.gov Upon photoactivation, the azido (B1232118) group forms a highly reactive nitrene that covalently bonds with nearby molecules, allowing researchers to map protein-protein interactions and delineate the residues at the interface of protein complexes in living cells. nih.gov

The utility of azide-based bioorthogonal chemistry extends to a wide array of biomolecules.

Proteins: As mentioned, proteins can be labeled site-specifically using unnatural amino acid incorporation followed by click chemistry. nih.gov This allows for the attachment of fluorophores for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetics, or cytotoxic drugs to create antibody-drug conjugates.

Nucleic Acids: To study DNA and RNA function, azide-modified nucleosides can be incorporated during chemical synthesis or cellular replication. nih.govuni-greifswald.de For example, 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU), a molecule with a similar azidomethyl functional group, can be used as a building block. uni-greifswald.de Once incorporated, these azide "handles" allow for the attachment of various probes to visualize nucleic acid localization and track their dynamics within the cell. nih.govnih.gov

Lipids: Lipids are fundamental components of cell membranes and signaling pathways. Azido-analogues of natural lipids, such as azidocholines, can be metabolically incorporated into cellular phospholipids (B1166683) like phosphatidylcholine. harvard.edunih.gov These modified lipids can then be visualized via click chemistry, providing high-resolution images of their subcellular localization and trafficking. This approach is powerful for dissecting the complex dynamics of lipid biology in both healthy and diseased cells. harvard.edunsf.govscbt.com

Applications in Drug Discovery Research

The biphenyl moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. rsc.org This makes this compound an attractive building block for creating new potential therapeutics.

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.govuzh.ch These libraries are then screened for biological activity to identify promising lead compounds for drug development.

The this compound scaffold is well-suited for this approach. The azide group serves as a versatile chemical handle that can be transformed into other functional groups or used in ligation reactions to connect different molecular fragments. taylorandfrancis.com A key example is the use of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) as a starting material to synthesize libraries of novel compounds. researchgate.net In one reported synthesis, this biphenyl building block was reacted with various terminal alkynes via click chemistry to generate a series of biphenyl-triazole hybrids. researchgate.net These new molecules were then evaluated for a range of pharmacological activities, including anti-proliferative and anti-inflammatory effects. researchgate.net

This strategy, where a core scaffold like this compound is systematically combined with a diverse set of chemical building blocks, allows researchers to efficiently explore a vast chemical space and accelerate the discovery of new drug candidates. nih.govbeilstein-journals.org

Table 2: Research Applications of this compound Derivatives

| Application Area | Specific Use | Key Chemical Reaction | Reference |

|---|---|---|---|

| Drug Discovery | Synthesis of biphenyl-tetrazole-triazole hybrids | Azide-Alkyne Cycloaddition | researchgate.net |

| Pharmaceutical Analysis | Standard for detecting genotoxic impurities in sartan drugs | N/A (Analytical Standard) | nih.gov |

| Chemical Biology | Potential precursor for bioorthogonal probes | Azide-Alkyne Cycloaddition | nih.govharvard.edu |

| Diagnostic Research | Potential precursor for ¹⁸F-labeled PET probes | Azide-Alkyne Cycloaddition | nih.govnih.gov |

Utilization of Biphenyl Scaffolds for Target Identification and Lead Optimization

The biphenyl unit is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. rsc.org This structural element is present in numerous approved drugs and clinical candidates, highlighting its importance in the development of new therapeutic agents. The process of identifying a lead compound and optimizing its properties is a critical phase in the drug discovery pipeline, and biphenyl scaffolds have proven to be highly valuable in this endeavor. nih.govnih.govuiowa.edu

Target Identification:

While direct studies employing this compound for target identification are not extensively documented in publicly available literature, the presence of the azido group suggests its potential as a powerful tool for this purpose. Aryl azides are well-established photoaffinity labels. nih.govresearchgate.net Upon irradiation with UV light, the azide group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, including the binding pocket of a target protein. nih.govresearchgate.net This process, known as photoaffinity labeling, allows for the irreversible capture and subsequent identification of the biological target of a bioactive compound.

The general workflow for using a this compound-based probe for target identification would involve:

Probe Synthesis: A bioactive molecule containing the this compound scaffold is synthesized.

Incubation: The probe is incubated with a biological sample (e.g., cell lysate, intact cells).

Photo-crosslinking: The sample is irradiated with UV light to induce covalent bond formation between the probe and its target protein(s).

Enrichment and Identification: The covalently linked protein-probe complex is then enriched and identified using techniques such as mass spectrometry.

Lead Optimization:

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile. The biphenyl scaffold offers several avenues for structural modification to achieve these goals.

For instance, in the development of FimH antagonists, a class of therapeutics for urinary tract infections, lead optimization of biphenyl mannosides was conducted. nih.govnih.govuiowa.edu By introducing various substituents on the biphenyl rings, researchers were able to significantly improve the binding affinity and oral bioavailability of the lead compounds. nih.govnih.govuiowa.edu Similarly, a biphenyl pyrazole (B372694) scaffold was identified as a promising starting point for developing multitargeted ligands for neurodegenerative diseases. nih.gov

The following table illustrates how modifications to a biphenyl scaffold can impact biological activity, a key aspect of lead optimization.

| Compound | Modification | Target | IC50 (µM) |

| Lead Compound | Unsubstituted Biphenyl Pyrazole | Acetylcholinesterase (AChE) | 0.35 ± 0.02 |

| Derivative 1 | Introduction of a hydroxyl group | Acetylcholinesterase (AChE) | 0.89 ± 0.05 |

| Derivative 2 | Introduction of a methoxy (B1213986) group | Acetylcholinesterase (AChE) | 0.21 ± 0.01 |

This table is a representative example based on findings from the optimization of biphenyl pyrazole scaffolds for neurodegenerative diseases. nih.gov

The azidomethyl group on the this compound scaffold can also participate in lead optimization through "click chemistry." The azide group can be selectively reacted with an alkyne-containing fragment to rapidly generate a library of diverse analogs. interchim.comnih.gov This approach, known as fragment-based lead discovery, allows for the efficient exploration of the chemical space around the biphenyl core to identify derivatives with improved properties.

Chemical Design of Prodrugs and Targeted Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration while minimizing off-target effects. Prodrugs and targeted delivery systems are two key strategies to address this challenge. The biphenyl scaffold, in conjunction with the versatile azidomethyl group, offers a promising platform for the design of such advanced therapeutic constructs.

Prodrug Design:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body. This approach can be used to improve a drug's solubility, stability, or to achieve targeted release at the site of action. The biphenyl moiety can be incorporated into a prodrug as part of a linker that connects the active drug to a promoiety.

For example, a prodrug strategy could involve linking a cytotoxic agent to a targeting ligand via a biphenyl-containing linker. This linker could be designed to be cleaved by specific enzymes that are overexpressed in tumor tissues, thereby releasing the active drug specifically at the cancer site. While specific examples utilizing this compound in this manner are not readily found, the principles of prodrug design are well-established. researchgate.netnottingham.edu.cnresearchgate.netescholarship.orgnih.govfrontiersin.orgorientjchem.orgnih.gov

Targeted Delivery Systems:

Targeted delivery systems aim to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic toxicity. The biphenyl scaffold can serve as a rigid spacer or linker in the construction of these systems. For instance, it can be used to connect a targeting moiety (e.g., an antibody, peptide, or small molecule) to a drug or a drug-loaded nanoparticle. ucsd.edunih.gov

The azidomethyl group on the biphenyl scaffold provides a convenient handle for attaching the targeting moiety or the drug via click chemistry. This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating complex biomolecules. interchim.comnih.govspringernature.comnih.gov

A hypothetical targeted delivery system using this compound could be constructed as follows:

| Component | Function | Attachment Chemistry |

| Targeting Ligand (e.g., RGD peptide) | Binds to integrins overexpressed on tumor cells | Click chemistry (alkyne-functionalized peptide) |

| This compound | Linker/Scaffold | Azide group for click chemistry |

| Therapeutic Agent (e.g., Doxorubicin) | Cytotoxic drug | Attached to the other end of the biphenyl scaffold |

This modular approach allows for the facile assembly of targeted drug delivery systems with tailored properties.

Analytical Chemistry Methodologies for Azidomethyl Biphenyl Compounds

Structural Elucidation and Characterization Techniques

The definitive identification and characterization of azidomethyl-biphenyl (B8384273) compounds rely on a combination of spectroscopic and chromatographic methods. Each technique provides unique insights into the molecule's structure, size, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For a compound like 4-azidomethyl-biphenyl, ¹H NMR would be expected to show distinct signals for the protons on the two different phenyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂) protons adjacent to the azide (B81097) group. The precise chemical shifts of the aromatic protons would confirm the substitution pattern. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the methylene carbon and the carbons of the biphenyl (B1667301) framework. Advanced 2D NMR techniques, such as COSY and HMQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural confirmation. nih.gov

Table 1: Illustrative NMR Data for Structural Confirmation of Azidomethyl-Biphenyl Compounds

This table presents expected chemical shift ranges for the key structural motifs in this compound based on standard NMR principles.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic Protons (biphenyl) | 7.2 - 7.8 | Multiplet |

| ¹H | Methylene Protons (-CH₂-N₃) | ~ 4.3 - 4.5 | Singlet |

| ¹³C | Aromatic Carbons (biphenyl) | 125 - 145 | - |

| ¹³C | Methylene Carbon (-C H₂-N₃) | ~ 50 - 55 | - |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. resolvemass.cawikipedia.org If this compound is used as a monomer or as a functional group in a polymer chain, GPC is employed to determine the polymer's molecular weight distribution. lcms.czslideshare.net

The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. atslab.com By calibrating the system with polymer standards of known molecular weight, it is possible to determine key parameters for the polymer sample, such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.cawikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution. resolvemass.ca This information is crucial as the molecular weight and its distribution significantly influence the polymer's physical properties, such as strength, viscosity, and brittleness. lcms.cz

Table 2: Typical GPC Data for Polymer Characterization

This table shows representative data obtained from a GPC analysis of a polymer sample.

| Parameter | Description | Typical Value |

| Mn ( g/mol ) | Number Average Molecular Weight | 15,000 |

| Mw ( g/mol ) | Weight Average Molecular Weight | 35,000 |

| PDI | Polydispersity Index (Mw/Mn) | 2.33 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound and its analogues, MS confirms the elemental composition by providing a high-resolution molecular weight. The accurate mass of 4'-(Azidomethyl)[1,1'-biphenyl]-2-carbonitrile, a related compound, has been determined to be 234.0905, corresponding to the molecular formula C₁₄H₁₀N₄. lgcstandards.com

When coupled with techniques like electrospray ionization (ESI), the molecule can be gently ionized, typically forming a protonated molecule [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented, and the resulting product ions provide valuable structural information. For instance, in the analysis of azido (B1232118) impurities in sartan drugs, specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification. shimadzu.com

Table 3: Mass Spectrometry Data for Azidomethyl-Biphenyl Analogues

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| 5-[4'-(azidomethyl)-[1,1'-biphenyl]-2-yl]-1H-tetrazole (AZBT) | 278 | 235, 207 | ESI+ |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) (AZBC) | 207 | 179, 151 | ESI+ |

Data sourced from a study on azido impurities in irbesartan. shimadzu.com

Quantification and Purity Assessment in Complex Matrices

Accurately quantifying this compound compounds, especially at trace levels within complex mixtures like active pharmaceutical ingredients (APIs), requires highly sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the workhorse method for the separation, quantification, and purity assessment of non-volatile and semi-volatile organic compounds. Reversed-phase HPLC is commonly employed for the analysis of azidomethyl-biphenyl compounds. researchgate.netscielo.br

A typical HPLC method involves a C18 or Phenyl-Hexyl stationary phase, which provides excellent separation for aromatic compounds. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), run under either isocratic or gradient elution conditions. researchgate.netdikmatech.com Detection is frequently performed using an ultraviolet (UV) detector, as the biphenyl chromophore absorbs strongly in the UV region (e.g., at 220 nm). researchgate.net Method validation according to regulatory guidelines ensures the method is linear, accurate, precise, and robust for its intended purpose. researchgate.net

Table 4: Example HPLC Method Parameters for Azido Impurity Analysis

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH Shield RP18, 1.7 µm |

| Mobile Phase | Gradient elution with water and acetonitrile (containing 0.1% formic acid) |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Parameters are based on methods developed for related azido impurities. researchgate.netdikmatech.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound compounds at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netnih.gov This technique is particularly crucial for monitoring potentially genotoxic impurities in pharmaceutical products, where acceptable limits are in the parts-per-million (ppm) range. researchgate.netnih.gov

The method couples the powerful separation capabilities of HPLC (or UHPLC) with the sensitive and specific detection of a tandem mass spectrometer. researchgate.netnih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected and fragmented to produce a characteristic product ion. shimadzu.comsciex.com This specific transition is monitored, minimizing interferences from the sample matrix and allowing for highly accurate quantification. sciex.com LC-MS/MS methods have been developed that can quantify azidomethyl-biphenyl analogues to levels as low as 0.025 ppm. researchgate.netnih.gov

Table 5: LC-MS/MS Performance Data for Trace Analysis of Azidomethyl-Biphenyl Analogues

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) |

| 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT) | 0.1 ng/mL | 0.5 ng/mL | 0.5 - 100 |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC) | 0.01 ng/mL | 0.03 ng/mL | 0.5 - 50 |

| 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (GTI-azide-2) | - | 0.025 ppm | - |

| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (GTI-azide-1) | - | 0.033 ppm | - |

Data compiled from multiple sources. researchgate.netnih.govsciex.comshimadzu.com

Ion Chromatography for Specific Ion Detection

Ion Chromatography (IC) is a valuable technique for the determination of ionic species, particularly the azide anion, which can be a critical impurity or reactant in syntheses involving azidomethyl-biphenyl compounds. researchgate.net The method is preferred for its ability to analyze ionic species without requiring time-consuming sample preparation or derivatization steps. researchgate.net IC with suppressed conductivity detection offers a sensitive and selective means for the trace determination of azide. nih.gov

The principle involves separating ions on an anion exchange stationary phase, often with quaternary alkyl amine functional groups. nih.gov A gradient elution, for instance with sodium hydroxide (B78521), can effectively resolve anions with similar retention times, such as azide, bromide, and nitrate. nih.gov This methodology is robust enough to handle complex matrices, including pharmaceutical protein samples with high salt concentrations. nih.gov For instance, a method was developed for determining sodium azide in cilostazol (B1669032) API at a 7.5 ppm limit level by using IC combined with a liquid-liquid extraction (LLE) sample preparation to remove the bulk API and avoid column overload. researchgate.net

The utility of IC extends to various sample types, including water, food products, and biological fluids. thermofisher.comthermofisher.com A Reagent-Free™ IC (RFIC™) system using an isocratic potassium hydroxide eluent can determine the azide anion in approximately 35 minutes, with a method detection limit as low as 50 µg/L in reagent water. thermofisher.comthermofisher.com

Table 1: Example of Ion Chromatography Method Parameters for Azide Detection

| Parameter | Value/Description | Source |

|---|---|---|

| Technique | Ion Chromatography with suppressed conductivity detection | researchgate.netnih.gov |

| Column | Anion exchange stationary phase (e.g., Dionex AS4A, IonPac AS15) | nih.govthermofisher.comnih.gov |

| Eluent | Isocratic or gradient potassium hydroxide; Sodium tetraborate | nih.govthermofisher.comnih.gov |

| Detection | Suppressed conductivity | nih.govthermofisher.com |

| Application | Determination of azide anion in pharmaceutical APIs and other matrices | researchgate.netnih.gov |

Gas Chromatography-Flame Ionization Detector (GC-FID) for Volatile Species

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. While less common for the direct analysis of intact this compound due to its relatively low volatility and thermal lability, GC-FID is highly relevant for monitoring volatile impurities, starting materials, or degradation products associated with its synthesis. Chromatographic methods like GC-FID have been noted as conventional for the azide family, such as for analyzing residual inorganic azide salts in sartan products. researchgate.net

The methodology provides stable and robust quantitative results, often with less expensive sample preparation procedures compared to other techniques. scielo.br A typical GC-FID system uses a capillary column (e.g., DB1MS methyl siloxane) and a temperature program to separate compounds based on their boiling points and interactions with the stationary phase. scielo.br The flame ionization detector offers high sensitivity for organic compounds. The method's reliability makes it suitable for quality control environments in the pharmaceutical industry. researchgate.netscielo.br

Development and Validation of Analytical Methods

Assessment of Method Precision, Accuracy, Linearity, and Limit of Detection

The validation of analytical methods is critical to ensure they are suitable for their intended purpose, providing reliable and accurate results for the quantification of this compound and related impurities. Validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. researchgate.netpharmanueva.com Key parameters assessed include precision, accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ). nih.gov

High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a common technique for which detailed validation data is available for azido-biphenyl compounds. nih.gov

Precision: This is evaluated by analyzing replicate injections, with acceptance criteria for the relative standard deviation (%RSD) or coefficient of variation (%CV) typically being less than 10-15%. shimadzu.comnih.gov For example, a method for 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) showed a %CV of 1.49% at the LLOQ, indicating high precision. sciex.com

Accuracy: Often assessed through spike recovery experiments, where a known amount of the analyte is added to a sample matrix. sciex.com Recovery values are typically expected to be within a range of 85-115% or 70-130%. shimadzu.comnih.govwaters.com

Linearity: The method's ability to produce results proportional to the concentration of the analyte is tested over a specified range. A regression coefficient (R²) greater than 0.99 is generally required. shimadzu.comshimadzu.com A validated method for AZBT demonstrated excellent linearity with an R² value of 0.9992 over a concentration range of 0.25 ng/mL to 40 ng/mL. thermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is crucial for controlling potentially genotoxic impurities at trace levels. nih.gov For two analogues of 4-(azidomethyl)-biphenyl, the LOQs were determined to be as low as 0.033 ppm and 0.025 ppm, respectively. nih.gov The LOQ is often established where the signal-to-noise (S/N) ratio is at least 10. sciex.comshimadzu.com

Table 2: Summary of Validation Parameters for Azido-Biphenyl Impurity Analysis Methods

| Parameter | Analyte(s) | Method | Result | Source |

|---|---|---|---|---|

| Linearity (R²) | AZBT & other azido impurities | LC-MS/MS | > 0.99 | shimadzu.comshimadzu.com |

| Linearity Range | AZBT | LC-MS/MS | 0.5 - 100 ng/mL | sciex.comsciex.com |

| Accuracy (% Recovery) | AZBT | LC-MS/MS | 95.60% - 105.98% | sciex.com |

| Accuracy (% Recovery) | AZBT & other azido impurities | LC-MS/MS | 85% - 115% | nih.gov |

| Precision (%RSD/CV) | AZBT (at LOQ) | LC-MS/MS | 1.49% | sciex.com |

| Precision (%RSD) | AZBT & other azido impurities (at LOQ) | LC-MS/MS | < 10% | shimadzu.com |

| LOQ | GTI-azide-1 / GTI-azide-2 | LC-MS/MS | 0.033 ppm / 0.025 ppm | nih.gov |

Utilization of Certified Reference Materials and Calibration Standards

The accuracy and traceability of analytical measurements heavily rely on the use of Certified Reference Materials (CRMs) and well-characterized calibration standards. CRMs are produced and certified under stringent guidelines, such as ISO/IEC 17025 and ISO 17034, ensuring their certified content, uncertainty, and traceability to primary materials from a National Metrology Institute (NMI). sigmaaldrich.com

For the analysis of this compound and related compounds, CRMs of the parent structure, biphenyl, are commercially available and suitable for both HPLC and GC techniques. sigmaaldrich.comcrmlabstandard.comaccustandard.com These CRMs can be used to verify system performance and as a basis for preparing calibration standards.

In routine analysis, calibration standards are prepared by diluting a stock solution of the reference compound. For instance, a stock solution of an azido impurity like AZBT can be purchased and then serially diluted to construct a multi-point calibration curve covering the expected concentration range of the impurity in samples. sciex.comsciex.com The response from these standards is used to quantify the amount of the impurity in the unknown samples. shimadzu.com

Impurity Profiling and Control in Pharmaceutical Synthesis

Detection and Quantification of Azido-Biphenyl Related Impurities in Active Pharmaceutical Ingredients